molecular formula C6H5BrN4O2 B041621 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 93703-24-3

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B041621
CAS No.: 93703-24-3
M. Wt: 245.03 g/mol
InChI Key: QTEQVEJOXGBDGI-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family It is a derivative of xanthine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Hydrolysis Products: Various hydrolyzed forms of the compound.

Scientific Research Applications

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting purinergic receptors.

    Biochemical Research: The compound serves as a probe to study enzyme interactions and metabolic pathways involving purines.

    Industrial Applications: It is utilized in the development of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Methylxanthine: Lacks the bromine atom at the 8th position.

    8-Bromoxanthine: Lacks the methyl group at the 3rd position.

    Caffeine (1,3,7-Trimethylxanthine): Contains additional methyl groups at the 1st and 7th positions.

Uniqueness

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern of the bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

8-bromo-3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEQVEJOXGBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364285
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93703-24-3
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g of 3-methyl-3,7-dihydropurine-2,6-dione and 49 g of sodium acetate are suspended in 800 ml of glacial acetic acid and heated to an internal temperature of 90° C., and 33.3 ml of bromine are slowly added (about 3-4 hours). The suspension is then stirred at this temperature for 3 hours; the reaction is complete according to TLC (DCM/MeOH=10:1). The reaction solution is cooled and filtered with suction. The residue is washed with 100 ml of glacial acetic acid and 500 ml of water and dried in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49 g
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reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
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0 (± 1) mol
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Reaction Step Four
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800 mL
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring suspension of 3-methylxanthine (7.9 g 47.6 mmol) and sodium acetate (7.81 g, 95.2 mmol) in glacial acetic acid (120 ml) was added bromine (9.14 g, 57.1 mmol). The mixture was stirred at 65° C. for 2 hours. After cooling to room temperature the precipitate was filtered, washed with acetic acid (2×15 ml), water (3×50 ml) and dried under vacuum to give 8-bromo-3-methylxanthine (10.5 g, 90% yield) as a beige powder.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of 7-benzyl-8-bromo-3-methylxanthine (10.06 g, 30.0 mmol) in anhydrous dimethylsulfoxide was added sodium hydride (864 mg, 36.0 mmol). After stirring at room temperature for 30 min, (R)-5-acetoxy-1-chlorohexane (5.9 g, 33.0 mmol) was added. After stirring at 70-75° C. for 12 hours, the mixture was cooled to room temperature, quenched with water (600 ml) and stirred at room temperature for 4 hours. The precipitate was filtered to provide (R)-1-(5-Acetoxyhexyl)-7-benzy)-8-bromo-3-methylxanthine (12.31 g, 86% yield) as a beige powder.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?

A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].

Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?

A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.

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